molecular formula C13H13NO2 B7549357 5-phenethyl-1H-pyrrole-2-carboxylic acid

5-phenethyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B7549357
M. Wt: 215.25 g/mol
InChI Key: XZCFBUOVIPZWHC-UHFFFAOYSA-N
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Description

5-phenethyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound characterized by a pyrrole ring substituted with a phenethyl group at the 5-position and a carboxylic acid group at the 2-position. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenethyl-1H-pyrrole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of phenethylamine with a suitable pyrrole precursor, followed by cyclization and subsequent carboxylation. The reaction conditions typically involve the use of a strong acid or base as a catalyst, and the reaction is carried out under reflux conditions to ensure complete cyclization and carboxylation.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthetic routes to optimize yield and purity. The use of renewable feedstocks, such as cellulose and chitin, has been explored to produce pyrrole-2-carboxylic acid derivatives, which can then be further functionalized to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

5-phenethyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-dicarboxylic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of pyrrole-2-carboxylic acid derivatives with different substituents.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as halogens for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include various substituted pyrrole-2-carboxylic acid derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.

Scientific Research Applications

5-phenethyl-1H-pyrrole-2-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-phenethyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been identified as an inhibitor of the Keap1-Nrf2 signaling pathway, which plays a crucial role in regulating oxidative stress and inflammation . By binding to Keap1, the compound promotes the nuclear translocation of Nrf2, leading to the activation of antioxidant response elements and the upregulation of protective genes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-phenethyl-1H-pyrrole-2-carboxylic acid include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenethyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-(2-phenylethyl)-1H-pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c15-13(16)12-9-8-11(14-12)7-6-10-4-2-1-3-5-10/h1-5,8-9,14H,6-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCFBUOVIPZWHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=C(N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Freshly prepared aq. NaOH (10 M in H2O, 1.67 mmol) was added to a stirring, room temperature solution of 35 (0.0814 g, 0.333 mmol) in MeOH (0.83 mL, 0.4 M) under N2. 0.4 mL of iPrOH was added to solubilize 35. The reaction was heated to reflux until the reaction was judged complete by HPLC. The product was concentrated and then dissolved in 1.9 mL H2O. 10% aq. HCl was added dropwise until the pH=2. The white solid that precipitated from the reaction was filtered off and washed with cold H2O. The solid was dried under vacuum overnight to obtain 36 as a pale pink solid (Note: An undesired impurity has a retention time of 12.055 min by HPLC. Also, the 13C NMR of 36 at room temperature showed doublets for the peaks corresponding to the pyrrole carbons, benzyl carbon, and acid carbon. When the NMR probe was heated to 28° C., all doubled peaks collapsed into single peaks as reported below. 1H (CD3OD, 400 MHz): δ 10.97 (1H, broad s), 7.25-7.20 (2H, m), 7.18-7.11 (3H, m), 6.76 (1H, d, J=3.4 Hz), 5.90 (1H, d, J=3.4 Hz), 2.94-2.84 (4H, m) ppm. 13C (CD3OD, 100 MHz): δ 164.51, 142.68, 139.79, 129.40, 129.30, 126.98, 122.36, 117.47, 108.90, 37.00, 30.67 ppm. DEPT (CDCl3, 100 MHz): CH2 carbons: 37.00, 30.67; CH carbons: 129.40, 129.30, 126.98, 117.47, 108.90 ppm. HPLC: 11.239 min.
Name
Quantity
1.67 mmol
Type
reactant
Reaction Step One
Name
Quantity
0.0814 g
Type
reactant
Reaction Step One
Name
Quantity
0.83 mL
Type
solvent
Reaction Step One
Name
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Name

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